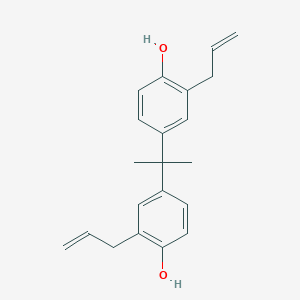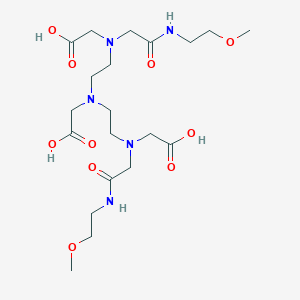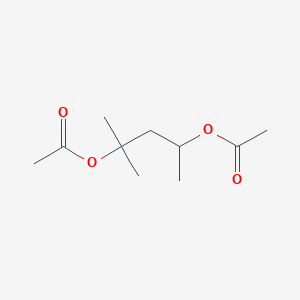
2-Methyl-2,4-pentanediol diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2,4-pentanediol diacetate, also known as MPD diacetate, is a colorless and odorless liquid that is widely used in various industries. It is a versatile solvent and a common ingredient in paints, coatings, and adhesives. MPD diacetate is also used as a flavoring agent in food and beverages.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2,4-pentanediol diacetate diacetate has been extensively studied in various scientific research fields. It is commonly used as a solvent in the synthesis of organic compounds. 2-Methyl-2,4-pentanediol diacetate diacetate has been used as a solvent for the synthesis of polyurethane coatings, which have excellent mechanical properties and are widely used in the automotive and aerospace industries. 2-Methyl-2,4-pentanediol diacetate diacetate has also been used as a solvent in the synthesis of chiral compounds, which are important in the pharmaceutical industry.
Wirkmechanismus
The mechanism of action of 2-Methyl-2,4-pentanediol diacetate diacetate is not well understood. However, it is believed to act as a polar aprotic solvent, which can dissolve polar and nonpolar compounds. 2-Methyl-2,4-pentanediol diacetate diacetate can also act as a hydrogen bond acceptor, which can facilitate the formation of hydrogen bonds between solute molecules.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 2-Methyl-2,4-pentanediol diacetate diacetate. However, it is believed to be non-toxic and non-carcinogenic. 2-Methyl-2,4-pentanediol diacetate diacetate has been shown to have low acute toxicity in rats and has not been found to cause any adverse effects in humans.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methyl-2,4-pentanediol diacetate diacetate has several advantages as a solvent for lab experiments. It has a low vapor pressure, which makes it easy to handle and reduces the risk of exposure to toxic fumes. 2-Methyl-2,4-pentanediol diacetate diacetate is also a good solvent for a wide range of organic compounds, which makes it versatile and useful in various scientific research fields. However, 2-Methyl-2,4-pentanediol diacetate diacetate has some limitations. It is not a good solvent for inorganic compounds and is not suitable for use in some types of reactions, such as acid-catalyzed reactions.
Zukünftige Richtungen
For the study of 2-Methyl-2,4-pentanediol diacetate diacetate include the synthesis of new chiral compounds, the use of 2-Methyl-2,4-pentanediol diacetate diacetate in the synthesis of new polyurethane coatings and pharmaceutical compounds, and the study of its toxicity and environmental impact.
Synthesemethoden
2-Methyl-2,4-pentanediol diacetate diacetate can be synthesized by the reaction between 2-methyl-2,4-pentanediol and acetic anhydride. The reaction is catalyzed by a strong acid such as sulfuric acid. The resulting product is purified through distillation to obtain the final product.
Eigenschaften
CAS-Nummer |
1637-24-7 |
|---|---|
Produktname |
2-Methyl-2,4-pentanediol diacetate |
Molekularformel |
C10H18O4 |
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
(4-acetyloxy-4-methylpentan-2-yl) acetate |
InChI |
InChI=1S/C10H18O4/c1-7(13-8(2)11)6-10(4,5)14-9(3)12/h7H,6H2,1-5H3 |
InChI-Schlüssel |
PTPLKZHLDXVIBT-UHFFFAOYSA-N |
SMILES |
CC(CC(C)(C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(CC(C)(C)OC(=O)C)OC(=O)C |
Andere CAS-Nummern |
1637-24-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



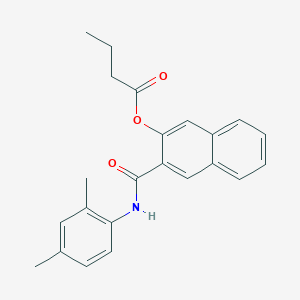
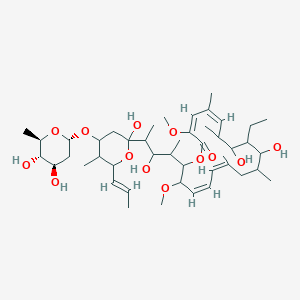
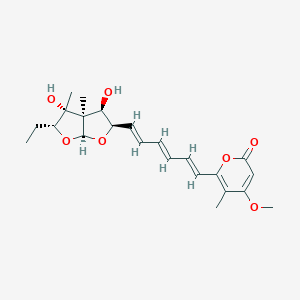
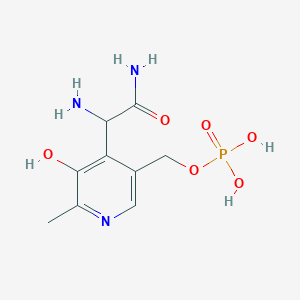
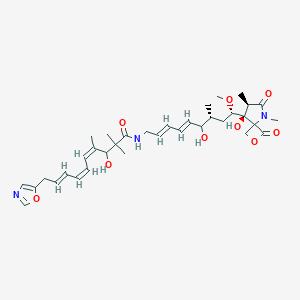
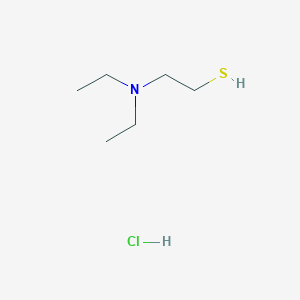
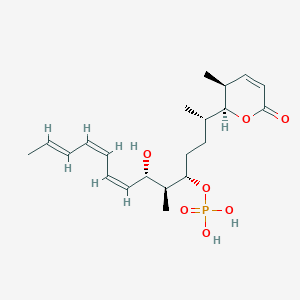
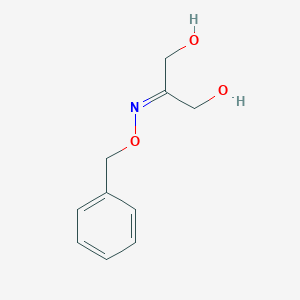
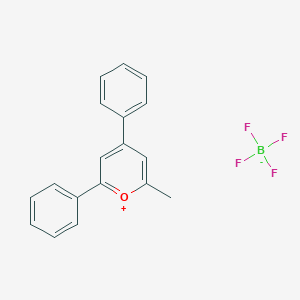
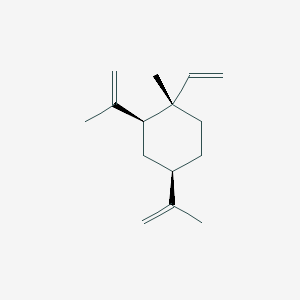
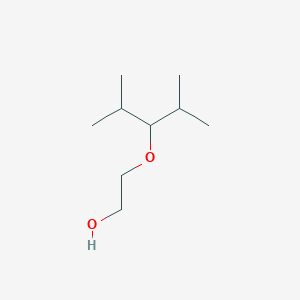
![2-(Methylsulfinyl)thiazolo[5,4-b]pyridine](/img/structure/B162502.png)
